

# Application Notes: Crizotinib Hydrochloride for In Vivo Studies in Mouse Models

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## Compound of Interest

Compound Name: *Crizotinib hydrochloride*

Cat. No.: *B1139233*

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## Introduction

Crizotinib (brand name Xalkori®) is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). It primarily targets Anaplastic Lymphoma Kinase (ALK), MET proto-oncogene (c-MET or HGFR), and ROS1. The EML4-ALK fusion gene, a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC), is a primary target for crizotinib therapy. Preclinical studies in various mouse models, including tumor xenografts, have been instrumental in characterizing its pharmacokinetic/pharmacodynamic (PK/PD) relationship, antitumor efficacy, and toxicity profile. These studies have demonstrated that crizotinib can inhibit tumor growth and induce apoptosis by suppressing the signaling pathways downstream of its target kinases.

These application notes provide a comprehensive overview and detailed protocols for the use of **crizotinib hydrochloride** in in vivo mouse models, intended for researchers in oncology and drug development.

## Data Presentation

### Table 1: Summary of Crizotinib Efficacy in Mouse Models

Mouse Model Type	Cancer Type	Mouse Strain	Crizotinib Dose & Schedule	Administration	Key Efficacy Results	Reference
H3122 Xenograft	Non-Small-Cell Lung Carcinoma (NSCLC)	Athymic nu/nu	Not specified, dose-dependent	Oral	EC <sub>50</sub> for tumor growth inhibition: 255 ng/mL	
Karpas299 Xenograft	Anaplastic Large-Cell Lymphoma (ALCL)	SCID/beige	Not specified, dose-dependent	Oral	EC <sub>50</sub> for tumor growth inhibition: 875 ng/mL	
PANC-1 Xenograft	Pancreatic Cancer	Athymic BALB/c nude	50 mg/kg, 6 times/week for 33 days	Oral Gavage	Significant suppression of tumor volume	
EML4-ALK Transgenic	Lung Adenocarcinoma	Not specified	50 mg/kg, daily for 3 weeks	Oral	Significant changes in tumor burden	
BCR-ABL1 Transplant	Chronic Myeloid Leukemia (CML)-like disease	C57BL/6N	100 mg/kg, once daily for 20 days	Oral Gavage	Prolonged survival	
KBV20C Xenograft	Drug-Resistant Cancer	BALB/c nude	25 mg/kg, 5 times/week for 28 days	Oral	50% reduction in tumor volume	
NCI-H460 Xenograft	NSCLC	Nude mice	7.5 or 15 mg/kg, for 10 days	Not specified	Significant reduction in tumor	

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volume  
and weight

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ALCL  
Murine  
Model

ALCL

Not  
specified

100  
mg/kg/day

Not  
specified

Complete  
tumor  
regression  
within 15  
days

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**Table 2: Pharmacokinetic Parameters of Crizotinib in Mice**

Mouse Model	Parameter	Value	Notes	Reference
H3122 Xenograft	EC <sub>50</sub> (ALK Inhibition)	233 ng/mL	The concentration required to achieve 50% of the maximum ALK inhibition effect.	
Karpas299 Xenograft	EC <sub>50</sub> (ALK Inhibition)	666 ng/mL	The concentration required to achieve 50% of the maximum ALK inhibition effect.	
General	Model	One-compartment	Describes the plasma concentration-time course of crizotinib in mice.	
General	Tissue Distribution Study Dose	500 mg/kg (single dose)	A high, toxic dose was used to investigate organ distribution.	

**Table 3: Toxicity Profile of Crizotinib in Mice**

Toxicity Type	Mouse Strain	Crizotinib Dose & Schedule	Key Observations	Reference
Pulmonary Toxicity	C57BL/6	100 mg/kg/day for 6 weeks	Induced interstitial lung disease.	
Cardiotoxicity	C57BL/6	40 mg/kg/day for 4 weeks	Increased blood pressure, prolonged QTc interval, increased Myh7 expression.	
General Toxicity	Athymic BALB/c nude	50 mg/kg, 6 times/week for 33 days	No significant change in body weight observed.	
General Toxicity	Nude mice	7.5 or 15 mg/kg for 10 days	No significant changes in body weights; no toxicity observed in vital organs via H&E staining.	
Acute Toxic Dose	Not specified	500 mg/kg (single dose)	Considered a toxic dosage, approximately five times the equivalent therapeutic dose.	

## Signaling Pathway and Experimental Workflows

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